Einecs 240-008-3
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Overview
Description
Einecs 240-008-3, also known as 2,4-dichlorophenoxyacetic acid, is a widely used herbicide. It is primarily employed in agricultural settings to control broadleaf weeds. This compound is part of the phenoxy herbicide family and has been extensively studied for its effectiveness and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichlorophenoxyacetic acid typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol.
Industrial Production Methods: Industrial production of 2,4-dichlorophenoxyacetic acid follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,4-dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenoxyacetic acids.
Scientific Research Applications
2,4-dichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phenoxy herbicides in various chemical reactions.
Biology: Research on its effects on plant growth and development helps in understanding plant hormone action.
Medicine: Studies on its potential effects on human health and its role as an endocrine disruptor.
Industry: It is used in the formulation of herbicides and in the study of environmental impact and degradation of agricultural chemicals.
Mechanism of Action
2,4-dichlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts the normal growth processes of plants by causing uncontrolled cell division and growth, leading to the death of the targeted weeds. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
Comparison with Similar Compounds
2,4,5-trichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties but with higher toxicity.
Mecoprop: A phenoxy herbicide used for similar purposes but with a different substitution pattern on the phenol ring.
Dicamba: A benzoic acid derivative with similar herbicidal activity but different chemical structure.
Uniqueness: 2,4-dichlorophenoxyacetic acid is unique due to its specific substitution pattern, which provides an optimal balance between herbicidal activity and environmental impact. Its relatively lower toxicity compared to other phenoxy herbicides makes it a preferred choice in many agricultural applications.
Properties
CAS No. |
15876-47-8 |
---|---|
Molecular Formula |
C20H11AlN2O10S3 |
Molecular Weight |
562.5 g/mol |
IUPAC Name |
aluminum;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C20H14N2O10S3.Al/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+3/p-3 |
InChI Key |
LHUJXRCUDUXSCN-UHFFFAOYSA-K |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Al+3] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Al+3] |
15876-47-8 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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